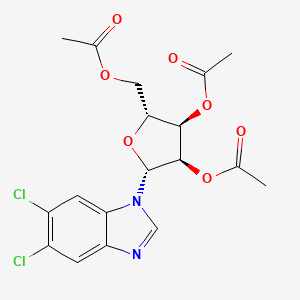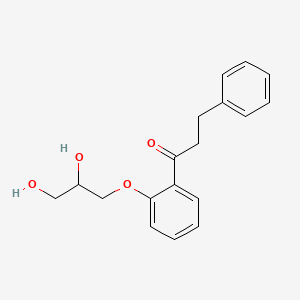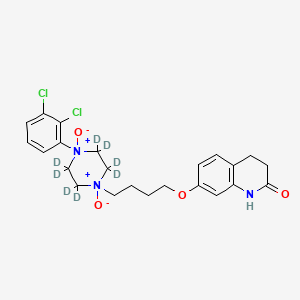
Glycidyl Eicosapentaenoate-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycidyl Eicosapentaenoate-d5 is a deuterated derivative of glycidyl eicosapentaenoate, which is an ester of eicosapentaenoic acid. This compound is primarily used in biochemical and proteomics research. The molecular formula of this compound is C23H29D5O3, and it has a molecular weight of 363.55 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycidyl Eicosapentaenoate-d5 typically involves the esterification of eicosapentaenoic acid with glycidol-d5. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced analytical techniques, such as nuclear magnetic resonance spectroscopy, is common to verify the incorporation of deuterium atoms .
化学反応の分析
Types of Reactions: Glycidyl Eicosapentaenoate-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may yield alcohols .
科学的研究の応用
Glycidyl Eicosapentaenoate-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference material in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in the study of lipid metabolism and the role of eicosapentaenoic acid in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and metabolic disorders.
Industry: Used in the development of new materials and formulations, particularly in the food and pharmaceutical industries
作用機序
The mechanism of action of Glycidyl Eicosapentaenoate-d5 involves its interaction with cellular membranes and enzymes. The compound is known to modulate the activity of enzymes involved in lipid metabolism, such as cyclooxygenases and lipoxygenases. These interactions lead to the production of bioactive lipid mediators that play a role in inflammation and cellular signaling .
類似化合物との比較
Glycidyl Eicosapentaenoate: The non-deuterated form of Glycidyl Eicosapentaenoate-d5.
Glycidyl Docosahexaenoate: An ester of docosahexaenoic acid with similar biochemical properties.
Glycidyl Linoleate: An ester of linoleic acid with different fatty acid composition.
Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which makes it a valuable tool in isotopic labeling studies. This property allows researchers to trace the metabolic pathways and interactions of eicosapentaenoic acid in biological systems .
特性
CAS番号 |
1795143-63-3 |
|---|---|
分子式 |
C23H34O3 |
分子量 |
363.553 |
IUPAC名 |
[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate |
InChI |
InChI=1S/C23H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h3-4,6-7,9-10,12-13,15-16,22H,2,5,8,11,14,17-21H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-/i20D2,21D2,22D |
InChIキー |
INTHOQCNXQLKIE-QOWHZJMFSA-N |
SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 |
同義語 |
(all-Z)-5,8,11,14,17-Eicosapentaenoic Acid Glycidyl-d5 Ester; EPA Glycidyl-d5 Ester; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


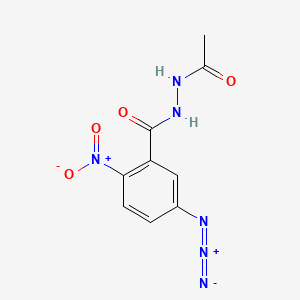


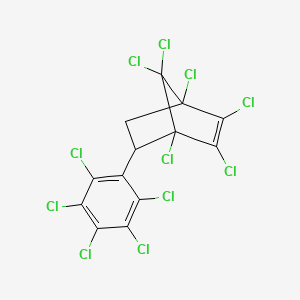
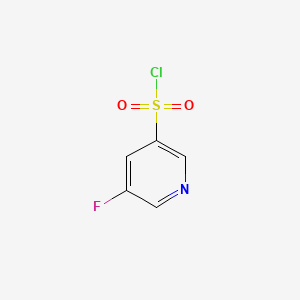
![2-(Benzo[d]thiazol-2-yl)-2-methylpropanamide](/img/structure/B584950.png)


